tert-Butyl (1-formylcyclobutyl)carbamate
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Overview
Description
tert-Butyl (1-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-Butyl (1-formylcyclobutyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide to produce the corresponding acyl azide.
Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-formylcyclobutyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, often leading to the formation of amines or alcohols.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : tert-Butyl (1-formylcyclobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It ensures stability during chemical reactions and can be removed under mild conditions .
Biology and Medicine: : The compound is used in the synthesis of various pharmaceuticals, particularly in the development of drugs that require stable intermediates during synthesis .
Industry: : In industrial applications, this compound is used in the production of polymers and other materials that require stable carbamate intermediates .
Mechanism of Action
The mechanism of action for tert-Butyl (1-formylcyclobutyl)carbamate primarily involves its role as a protecting group. The compound reacts with amines to form stable carbamate derivatives, which can then undergo various chemical transformations without affecting the protected amine group. The protecting group can be removed under specific conditions, such as acidic or basic environments, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used similarly as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness: : tert-Butyl (1-formylcyclobutyl)carbamate is unique due to its specific structure, which provides stability and reactivity that are advantageous in certain synthetic applications. Its ability to form stable intermediates makes it particularly valuable in pharmaceutical research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFZXPAIALRURU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438188 |
Source
|
Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163554-55-0 |
Source
|
Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-formylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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